molecular formula C15H10ClNO3S B12901959 7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol CAS No. 61430-92-0

7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol

Cat. No.: B12901959
CAS No.: 61430-92-0
M. Wt: 319.8 g/mol
InChI Key: QKGGVNVJVQFRDA-UHFFFAOYSA-N
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Description

7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-((4-Chlorophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Biological Activity

7-(4-Chlorobenzene-1-sulfonyl)quinolin-8-ol is a synthetic compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Information:

PropertyValue
CAS Number 61430-92-0
Molecular Formula C15H12ClN2O3S
Molecular Weight 335.78 g/mol
IUPAC Name 7-(4-chlorobenzenesulfonyl)quinolin-8-ol

The compound features a quinoline core substituted with a chlorobenzene sulfonyl group, which is believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The compound demonstrated lower MIC values compared to standard antibiotics, indicating its potential as a novel antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound has been tested against human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and melanoma (C-32) cells.

Cytotoxicity Data:

Cell LineIC50 (µM)
MCF-710
A54915
C-325

The IC50 values indicate that the compound is particularly effective against melanoma cells, suggesting a promising avenue for further development as an anticancer agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Intercalation: Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antibacterial Efficacy Against MRSA: A study evaluated the activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 8 µg/mL, significantly lower than that of standard treatments .
  • Combination Therapy: Research exploring combination therapies with existing antibiotics indicated enhanced efficacy when used alongside traditional drugs, suggesting a synergistic effect that could help combat antibiotic resistance .
  • In Vivo Studies: Preliminary animal studies have shown that the compound can reduce tumor size in xenograft models of breast cancer, further supporting its potential as an anticancer agent .

Properties

CAS No.

61430-92-0

Molecular Formula

C15H10ClNO3S

Molecular Weight

319.8 g/mol

IUPAC Name

7-(4-chlorophenyl)sulfonylquinolin-8-ol

InChI

InChI=1S/C15H10ClNO3S/c16-11-4-6-12(7-5-11)21(19,20)13-8-3-10-2-1-9-17-14(10)15(13)18/h1-9,18H

InChI Key

QKGGVNVJVQFRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O)N=C1

Origin of Product

United States

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